(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including an allyl group, a methylsulfonyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, benzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have a planar structure, which could facilitate intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For instance, the allyl group could participate in reactions such as allylic substitutions or additions. The benzo[d]thiazol-2(3H)-ylidene group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations : The compound and its derivatives are involved in various chemical reactions and syntheses. For instance, they play a role in the formation of 5,6-Dihydro-1,3(4H)-thiazine-4-carboxyiates from 4-Allyl-1,3-thiazol-5(4H)-ones (Jenny & Heimgartner, 1989).
Chemosensors for Cyanide Anions : Some derivatives, like coumarin benzothiazole derivatives, have been synthesized and investigated for their potential as chemosensors for cyanide anions, demonstrating a color change and fluorescence response upon interaction (Wang et al., 2015).
Catalytic Reactions : These compounds are used in catalytic reactions, such as in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).
Ring-closing Metathesis : These compounds are involved in ring-closing metathesis for synthesizing benzo- and pyrido-fused heterocycles (Otterlo et al., 2004).
Antimalarial and COVID-19 Drug Research : Some sulfonamide derivatives of the compound have been investigated for their antimalarial activity and potential application in COVID-19 drug research (Fahim & Ismael, 2021).
Antibacterial Agents : Analogous compounds have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in antimicrobial research (Palkar et al., 2017).
Cardiac Electrophysiological Activity : Derivatives of this compound class have been studied for their cardiac electrophysiological activity, indicating potential applications in cardiology (Morgan et al., 1990).
Inhibitors for Human Carbonic Anhydrases : These compounds have been explored for their inhibitory potency toward human carbonic anhydrase isoforms, suggesting relevance in enzyme inhibition studies (Distinto et al., 2019).
Future Directions
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-3-6-18-12-5-4-11(25(2,20)21)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-5,9-10H,1,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWCNLQPCBPJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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